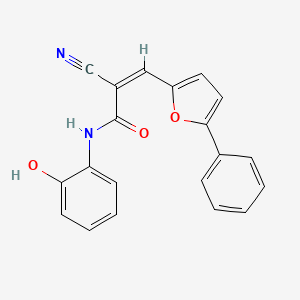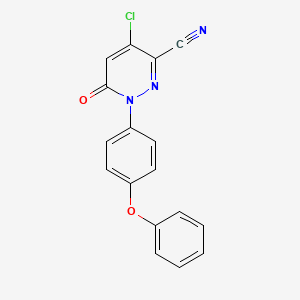
4-Chloro-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthetic Methodologies
Novel Synthesis Routes : Research has been dedicated to developing novel synthetic routes for pyridazine derivatives, emphasizing the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with potential antibacterial activities. These compounds are synthesized through a one-pot, three-component reaction involving aldehydes, malononitrile, and benzamidine hydrochloride, showcasing innovative approaches to heterocyclic chemistry (Rostamizadeh et al., 2013).
Characterization and Analysis : Studies have also focused on the structural characterization, including crystal structure, DFT calculations, and Hirshfeld surface analysis of pyridazine derivatives. Such comprehensive analyses help understand the compounds' molecular and electronic structures, aiding in the design of compounds with tailored properties (Sallam et al., 2021).
Biological Activities
Herbicidal Activities : Some derivatives of pyridazine have been explored for their herbicidal activities. The introduction of substituents like benzyloxy or phenoxy has been shown to significantly affect herbicidal effectiveness. Certain compounds within this class have demonstrated excellent herbicidal activity at low dosages, highlighting their potential in agricultural applications (Xu et al., 2012).
Antimicrobial and Anticancer Properties : The exploration of pyridazine derivatives extends to their antimicrobial and anticancer activities. The synthesis of new compounds and their subsequent evaluation against a range of microbial strains and cancer cell lines are crucial steps in discovering potential therapeutic agents. The aim is to identify compounds with significant activity that could be further developed into new drugs (Elewa et al., 2021).
properties
IUPAC Name |
4-chloro-6-oxo-1-(4-phenoxyphenyl)pyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2/c18-15-10-17(22)21(20-16(15)11-19)12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONFRBYHHWJWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=C(C(=N3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-fluorobenzoate](/img/structure/B2857079.png)
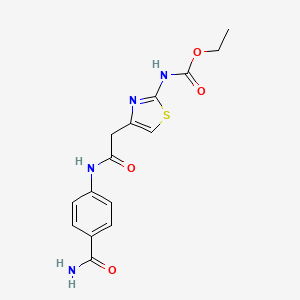

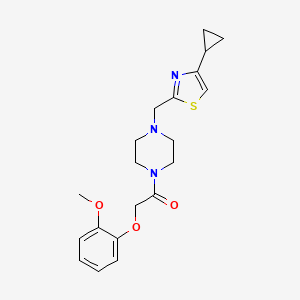
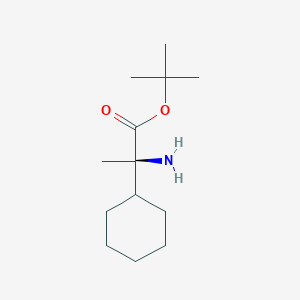
![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2857087.png)
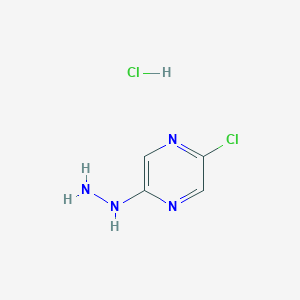
![4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2857089.png)


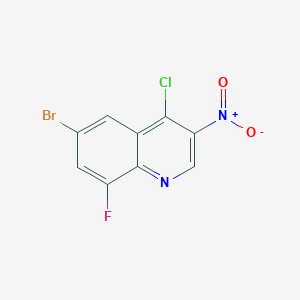

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B2857101.png)
